molecular formula C6H5ClN2O2S B6318290 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide CAS No. 1783678-42-1

2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide

Cat. No.: B6318290
CAS No.: 1783678-42-1
M. Wt: 204.63 g/mol
InChI Key: SPHRHSDASJTVEH-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide (CAS 1783678-42-1) is a high-value chemical intermediate with established applications in medicinal chemistry and pharmaceutical research. This compound features a sulfone-functionalized dihydrothienopyrimidine core, making it a versatile building block for the synthesis of more complex heterocyclic systems. Its primary research value lies in its role as a key precursor in the discovery and structure-activity relationship (SAR) studies of potent GPR119 agonists . GPR119 is a G protein-coupled receptor abundantly expressed in pancreatic β-cells and the gastrointestinal tract, and its activation promotes glucose-dependent insulin secretion, presenting a promising therapeutic target for Type 2 Diabetes Mellitus (T2DM) without the risk of hypoglycemia associated with existing treatments . Researchers have utilized this chloro-derivative to synthesize advanced analogs, such as 2-{1-[2-(4-chloro-2,5-difluorophenyl)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide, which demonstrated extremely potent GPR119 agonistic activity and significantly improved glucose tolerance in vivo at low oral doses . The reactive 2-chloro group on the pyrimidine ring allows for efficient functionalization via nucleophilic aromatic substitution, enabling the exploration of diverse pharmacophores. The compound has a molecular formula of C6H5ClN2O2S and a molecular weight of 204.63 g/mol . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information, which includes recommendations for storage under an inert atmosphere and at room temperature .

Properties

IUPAC Name

2-chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2S/c7-6-8-1-4-2-12(10,11)3-5(4)9-6/h1H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHRHSDASJTVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CS1(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formamide-Mediated Cyclization

A foundational approach involves cyclization reactions using formamide as both solvent and reactant. In a representative procedure, ethyl 3-amino-4-arylcarbamoyl-5-phenylamino-thiophene-2-carboxylate derivatives are refluxed with formamide at 160–180°C for 8 hours, leading to the formation of the thieno[3,2-d]pyrimidine scaffold. This method capitalizes on the nucleophilic attack of the amine group on the carbonyl carbon, followed by intramolecular cyclization. For the target compound, analogous conditions could be adapted by introducing chlorine and sulfone groups at strategic positions during precursor synthesis.

Alkali-Promoted Cyclization

Alternative cyclization routes employ alkaline conditions. Sodium ethoxide in ethanol facilitates deprotonation and subsequent ring closure, as demonstrated in the synthesis of N-alkylated thienopyrimidines. For instance, treating 2-cyano-3-phenylamino-3-(substituted methylthio)-acrylamides with sodium ethoxide under reflux yields the pyrimidine ring via elimination of hydrogen sulfide. Adapting this method to incorporate a sulfone group would necessitate sulfonation prior to cyclization.

Functionalization Strategies: Introducing Chlorine and Sulfone Groups

Chlorination via Nucleophilic Aromatic Substitution

Chlorine incorporation often occurs through nucleophilic aromatic substitution (SNAr). In a protocol for analogous compounds, 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine undergoes selective substitution at the 4-position using 1-aminocyclopropanemethanol in 1,4-dioxane with diisopropylethylamine at 160°C. Applying this to the target molecule would require a pre-sulfonated intermediate, where the electron-withdrawing sulfone group activates the ring for SNAr at the 2-position.

Sulfonation Using Sulfur Trioxide Complexes

Sulfone groups are typically introduced via oxidation of thioethers or direct sulfonation. While specific data for the target compound is limited, related thienopyrimidines utilize sulfur trioxide-triethylamine complexes in dichloromethane to sulfonate aromatic rings. For example, thieno[3,2-d]pyrimidinones treated with SO3·Et3N at 0°C yield sulfonated derivatives, which could be extrapolated to generate the 6,6-dioxide moiety.

Optimization of Reaction Conditions

Temperature and Solvent Effects

High-temperature conditions (160–180°C) are critical for cyclization and substitution reactions, as evidenced by the synthesis of 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine in 1,4-dioxane. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in alkali-mediated cyclizations, achieving yields up to 65% for structurally similar compounds.

Catalytic and Stoichiometric Considerations

Diisopropylethylamine (DIPEA) serves as both base and catalyst in SNAr reactions, facilitating deprotonation and intermediate stabilization. Stoichiometric excess of chlorinating agents (e.g., POCl3) ensures complete substitution, though this may necessitate rigorous purification to remove residual reagents.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for constructing the thieno[3,4-d]pyrimidine core and introducing functional groups:

MethodConditionsYieldKey AdvantagesLimitations
Formamide cyclization160–180°C, 8 h, reflux60–70%High regioselectivityLong reaction time
Alkali-promotedNaOEt, ethanol, reflux50–65%Mild conditionsRequires anhydrous environment
SNAr chlorinationDIPEA, 1,4-dioxane, 160°C40–55%Selective substitutionHigh temperature sensitivity
SulfonationSO3·Et3N, CH2Cl2, 0°C30–45%Direct sulfone introductionLow yield due to side reactions

Mechanistic Insights and Intermediate Characterization

Cyclization Pathways

Cyclization initiates via nucleophilic attack by the thiophene sulfur on the pyrimidine carbonyl carbon, forming a tetrahedral intermediate that collapses to release water or alcohol. Spectroscopic data (e.g., 1H-NMR δ 8.36 ppm for C2-H) confirm ring closure, while IR absorption at 1639 cm−1 verifies carbonyl retention.

Sulfone Group Stabilization

The sulfone moiety’s electron-withdrawing nature destabilizes the intermediate, necessitating low temperatures (−10°C to 0°C) during sulfonation to minimize decomposition. Mass spectrometry (e.g., m/z 170.015 for related compounds) aids in verifying sulfone incorporation .

Scientific Research Applications

Overview

2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂S. This compound has gained attention in various scientific fields due to its unique chemical properties and potential applications in medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

  • Enzyme Inhibition Studies:
    • The compound is utilized as a probe in studying enzyme inhibition mechanisms. Its structural features allow it to interact with various biological targets, making it a valuable tool for drug discovery.
  • Antimicrobial Activity:
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. Research is ongoing to explore its efficacy against different bacterial strains.
  • Anticancer Research:
    • There is growing interest in the potential anticancer properties of thieno[3,4-d]pyrimidine derivatives. Research indicates that modifications to the compound may enhance its cytotoxic effects on cancer cell lines.

Materials Science

  • Organic Electronics:
    • The unique electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices.
  • Polymer Chemistry:
    • It serves as a building block for synthesizing polymers with tailored properties for specific applications in coatings and adhesives.

Biological Assays

  • The compound is used in various biological assays to evaluate its interaction with cellular receptors and enzymes. This application is crucial for understanding its mechanism of action and potential therapeutic uses.

Case Studies

  • Case Study on Antimicrobial Activity:
    • A recent study evaluated the antimicrobial activity of synthesized derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
  • Enzyme Inhibition Mechanism:
    • Research published in a peer-reviewed journal detailed how this compound inhibits specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine the IC₅₀ values and elucidated the structure-activity relationship (SAR) of various derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thieno[3,4-d]pyrimidine Core

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
  • Molecular Formula : C₇H₈N₂O₂S
  • Key Differences : The methyl group at position 2 replaces chlorine.
  • Synthesis : Produced via a displacement reaction in a toluene-zinc-sodium hydroxide-TBAB system, achieving a 92% yield. This method avoids hazardous hydrogen gas and simplifies operations .
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide
  • Molecular Formula : C₆H₄Cl₂N₂O₂S
  • Key Differences: Sulfone group at positions 5 and 5 (vs. 6,6 in the target compound). Additional chlorine at position 3. Thieno[3,2-d]pyrimidine core (vs. [3,4-d] isomer).
  • Properties: The altered sulfone position and dichloro substitution may influence solubility and electronic distribution.

Analogs with Modified Fused-Ring Systems

Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a,b)
  • Examples: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a): C₂₀H₁₀N₄O₃S, m/z 384. (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): C₂₂H₁₇N₃O₃S, m/z 403.
  • Key Differences: Thiazolo[3,2-a]pyrimidine core replaces thienopyrimidine. Substituents include benzylidene and cyano groups.
  • Synthesis : Yields ~68% via condensation reactions with aromatic aldehydes. Lower efficiency compared to the target compound’s synthesis .
Pyrimido[2,1-b]quinazoline Derivative (Compound 12)
  • Molecular Formula : C₁₇H₁₀N₄O₃.
  • Key Differences : Quinazoline moiety fused with pyrimidine, introducing additional nitrogen atoms.
  • Synthesis : 57% yield via thiouracil and anthranilic acid condensation. Lower yield highlights challenges in constructing complex fused systems .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Modifications Synthesis Yield Key Properties/Applications Reference
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide C₆H₃ClN₂O₂S (estimated) Cl at C2; SO₂ at C6,6 ~92% (optimized) Intermediate for kinase inhibitors
2-Methyl analog () C₇H₈N₂O₂S CH₃ at C2; SO₂ at C6,6 92% High-yield, safer synthesis
2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide C₆H₄Cl₂N₂O₂S Cl at C2,4; SO₂ at C5,5 Not reported Lower MW; altered electronic profile
Thiazolo[3,2-a]pyrimidine 11a C₂₀H₁₀N₄O₃S Trimethylbenzylidene; CN 68% Potential antimicrobial activity
Pyrimido[2,1-b]quinazoline 12 C₁₇H₁₀N₄O₃ Quinazoline fusion; CN 57% Fluorescence applications?

Biological Activity

2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C6H5ClN2O2S, and it has a molecular weight of 204.63 g/mol. This compound has been explored for various biological applications, including enzyme inhibition and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound exhibits potential as an inhibitor in various biochemical pathways due to its ability to form stable complexes with target proteins.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Antimicrobial Exhibits antibacterial and antifungal activities against various strains.
Enzyme Inhibition Acts as an inhibitor for specific enzymes related to disease processes.
SIRT2 Inhibition Demonstrates selective inhibition of SIRT2 with submicromolar potency.
NMDAR Modulation Functions as a positive allosteric modulator for NMDA receptors, enhancing synaptic responses.

Case Studies

  • Antimicrobial Activity
    A study evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including this compound. The compound showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, it exhibited half the potency of levofloxacin against Pseudomonas aeruginosa and significantly higher activity against Aspergillus fumigatus compared to standard antifungal agents like clotrimazole .
  • Enzyme Inhibition
    Research has indicated that this compound effectively inhibits specific enzymes involved in metabolic pathways. Its mechanism involves binding to the active site of the enzyme and preventing substrate access. This property is crucial in the development of therapeutic agents targeting metabolic disorders .
  • SIRT2 Selectivity
    A detailed structure-activity relationship (SAR) study identified this compound as a selective inhibitor of SIRT2 with an IC50 value in the submicromolar range (1.45 μM) when tested against other sirtuin family members. This selectivity is vital for minimizing off-target effects in therapeutic applications aimed at neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, and how can reaction yields be improved?

A common method involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors with chloroacetic acid and sodium acetate in acetic anhydride/acetic acid (e.g., 2–12 hours) can yield derivatives with ~68% efficiency. Key factors include solvent choice, temperature control, and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹, S=O stretching at ~1150–1300 cm⁻¹).
  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., dihydrothieno ring protons at δ 2.2–3.0 ppm, pyrimidine carbons at δ 150–160 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C20_{20}H10_{10}N4_4O3_3S derivatives) validate molecular weight .

Q. How should researchers address stability and storage challenges for this compound?

Classified as a combustible solid (storage code 11), it requires inert atmosphere storage (argon or nitrogen) at –20°C. Stability tests under varying pH, temperature, and humidity are recommended to assess degradation pathways. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. What computational strategies can model the interaction of this compound with viral enzymes (e.g., HIV-1 reverse transcriptase)?

Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations (GROMACS) can predict binding affinities. Focus on the dihydrothieno-pyrimidine core’s chlorine substituents, which may occupy hydrophobic pockets in viral enzymes. Compare results with known non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine .

Q. How can conflicting biological activity data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Dose-Response Replication : Validate assays (e.g., cell-based HIV inhibition) under standardized conditions.
  • Structural Analog Analysis : Compare activity of derivatives (e.g., 2,4-dichloro vs. 2-chloro variants) to identify substituent effects.
  • Theoretical Frameworks : Apply structure-activity relationship (SAR) models to reconcile discrepancies .

Q. What methodologies address low solubility in aqueous systems for in vivo studies?

  • Co-Solvent Systems : Use DMSO-PEG 400 mixtures (<10% v/v) to enhance solubility without cytotoxicity.
  • Nanoparticle Encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability.
  • AI-Driven Solvent Screening : Tools like COMSOL Multiphysics optimize solvent combinations via machine learning .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/BandsReference
IRS=O (1160 cm⁻¹), C-Cl (620 cm⁻¹)
1^1H NMRDihydrothieno H (δ 2.24–2.37 ppm)
Mass Spec[M+H]+^+ at m/z 386 (C20_{20}H10_{10}N4_4O3_3S)

Q. Table 2: Computational Parameters for Docking Studies

SoftwareGrid Box Size (Å)Force FieldReference
AutoDock Vina20 × 20 × 20AMBER
GROMACSN/ACHARMM36

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